Technical Whitepaper: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Technical Whitepaper: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
This guide serves as a comprehensive technical resource for researchers utilizing 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester derivatives) in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and strategic applications in drug discovery.
A Versatile "Solubilizing Tail" Building Block for Medicinal Chemistry
Introduction & Structural Significance
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a bifunctional building block widely employed in the optimization of lead compounds, particularly kinase inhibitors and GPCR ligands. Its structure combines a reactive boronic acid handle (for Suzuki-Miyaura cross-coupling) with a N-methylpiperazine moiety attached via a benzylic linker.
This specific architecture serves a critical function in drug design: it acts as a "Solubilizing Tail." The basic nitrogen of the piperazine ring (pKa ~8.5) is protonated at physiological pH, dramatically improving the aqueous solubility of otherwise lipophilic drug cores without interfering with the primary pharmacophore binding.
Key Identifiers
| Derivative | CAS Number | Molecular Weight | Physical State |
| Free Acid | 229009-40-9 | 234.09 g/mol | White to off-white solid |
| Pinacol Ester | 747413-21-4 | 316.25 g/mol | White solid / Pale oil |
| HCl Salt | 513246-96-3 * | ~270.5 g/mol | Hygroscopic solid |
| (Note: HCl salts of the des-methyl or related variants are also common; exact CAS depends on stoichiometry).[1][2][3][4][5][6][7] |
Physicochemical Profile & Handling
Understanding the zwitterionic nature of this reagent is crucial for successful reactions and purification.
-
Zwitterionic Character : The molecule contains both a basic tertiary amine (piperazine) and a Lewis-acidic boronic acid. In neutral solution, it exists in an equilibrium that can complicate extraction.
-
Solubility :
-
Free Acid: Soluble in MeOH, DMSO, and dilute aqueous acid/base. Poorly soluble in non-polar solvents (DCM, Hexanes).
-
Pinacol Ester: Soluble in most organic solvents (DCM, EtOAc, THF), making it the preferred form for column chromatography purification.
-
-
Stability :
-
Protodeboronation : The benzylic amine moiety exerts an electronic effect that can accelerate protodeboronation under harsh basic conditions. Milder bases (e.g.,
, ) are recommended over strong hydroxides during coupling. -
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form cyclic boroxines (anhydrides) upon prolonged storage, which does not affect reactivity but alters stoichiometry calculations.
-
Synthetic Utility: The "Solubilizing Tail" Strategy
In modern drug discovery, this building block is frequently used to append the 4-((4-methylpiperazin-1-yl)methyl)phenyl motif to a heteroaryl core. This motif is a hallmark of successful drugs like Imatinib (Gleevec) and Ponatinib , where the piperazine tail extends into the solvent-exposed region of the kinase binding pocket, enhancing solubility and pharmacokinetic (PK) properties.
Visualization: The Solubility Optimization Workflow
The following diagram illustrates how this building block transforms a lipophilic "Hit" into a soluble "Lead."
Caption: Transformation of a lipophilic hit into a soluble lead using the methylpiperazine boronic acid building block.
Experimental Protocols
Protocol A: Synthesis of the Building Block (Reductive Amination)
If the boronic acid is not purchased, it can be synthesized from 4-formylphenylboronic acid . This route avoids the use of lithiation chemistry, which is difficult to scale.
Reagents:
-
4-Formylphenylboronic acid (1.0 equiv)
-
N-Methylpiperazine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]
-
Acetic Acid (catalytic, optional)[8]
Step-by-Step:
-
Imine Formation : Dissolve 4-formylphenylboronic acid in DCM (0.2 M). Add N-methylpiperazine and stir at room temperature for 30 minutes. (Optional: Add 1-2 drops of acetic acid to catalyze imine formation).
-
Reduction : Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Imine intermediate disappears).
-
Workup (Critical for Zwitterions) :
-
Quench with saturated aqueous
. -
Note: The product is amphoteric. Do not use strong acid washes.
-
Extract with DCM/Isopropanol (3:1 ratio) to ensure the polar zwitterion transfers to the organic phase.
-
Dry over
and concentrate.
-
-
Purification : Recrystallize from acetonitrile/ether or use reverse-phase prep-HPLC if high purity is required.
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
This protocol is optimized for zwitterionic boronic acids, using a catalyst system that tolerates basic amines.
Reagents:
-
Aryl Halide (Core Scaffold) (1.0 equiv)
-
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup : In a microwave vial or pressure tube, combine the Aryl Halide, Boronic Acid, and Palladium catalyst.
-
Solvent Addition : Add 1,4-Dioxane and the aqueous
solution. -
Degassing : Sparge with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).
-
Reaction : Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.
-
Workup :
-
Filter through a pad of Celite to remove Pd black.
-
Dilute with EtOAc and wash with water.
-
Tip: If the product is highly polar (due to the piperazine), saturate the aqueous layer with NaCl (brine) or use DCM for extraction.
-
-
Purification : Flash chromatography on silica gel. Use a mobile phase containing 1-5% Triethylamine or Ammonia in MeOH/DCM to prevent the basic amine from streaking on the silica.
Mechanism of Action (Coupling)
The following diagram details the catalytic cycle, highlighting the role of the base in activating the zwitterionic boronate species.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the activated boronate species.
References
-
ChemicalBook . 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis. Retrieved from
-
Wang, Y., et al. (2018) .[3] Discovery of FN-1501: An FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the use of the methylpiperazine-methyl-phenyl motif in drug candidates). Retrieved from
-
BenchChem . Synthesis Protocols for Piperazine Derivatives. Retrieved from
-
Beshore, D. C., & Dinsmore, C. J. (2002) .[9] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters. (Foundational chemistry for piperazine reductive aminations). Retrieved from
-
Sigma-Aldrich . Product Specification: 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester. Retrieved from
Sources
- 1. 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate | C29H31N8O4- | CID 57405376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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